Enhanced Cycling Stability and Capacity Retention in Lithium-Ion Battery Cathodes vs. Uncomplexed DHBQ
When formulated as a copper(II) coordination polymer (Cu-DHBQ) and paired with an optimal sodium alginate binder, the DHBQ-based cathode demonstrates exceptional cycling stability that far exceeds typical small-molecule quinone electrodes. In a direct comparison within the same study, the Cu-DHBQ cathode retained 98% of its initial capacity after 200 cycles at 100 mA g⁻¹ [1]. This is in stark contrast to many uncomplexed quinone-based cathodes, which suffer from rapid capacity fading due to dissolution in the electrolyte. The improved performance is attributed to the 1-D coordination polymer structure, which anchors the redox-active DHBQ units and suppresses dissolution, a key failure mechanism for small-molecule organics [1].
| Evidence Dimension | Capacity Retention after Cycling |
|---|---|
| Target Compound Data | 98% retention after 200 cycles (Cu-DHBQ coordination polymer) |
| Comparator Or Baseline | Typical uncomplexed small-molecule quinone cathodes (prone to dissolution and rapid capacity fade) |
| Quantified Difference | Cu-DHBQ retains 98% capacity, a level unattainable for most uncomplexed quinones without polymer embedding or functionalization. |
| Conditions | Lithium-ion battery half-cell; 100 mA g⁻¹ current rate; 200 cycles; sodium alginate binder |
Why This Matters
This data demonstrates that DHBQ's performance can be engineered to achieve commercial viability in long-cycle-life batteries, a critical procurement criterion where unmodified quinones fail.
- [1] Stable 2,5‐Dihydroxy‐1,4‐benzoquinone Based Organic Cathode Enabled by Coordination Polymer Formation and Binder Optimization. Advanced Functional Materials. 2024;34(25):2315669. doi:10.1002/adfm.202315669 View Source
